

# chemical structure and properties of TRV045

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## Compound of Interest

Compound Name: TRV045

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An In-depth Technical Guide to **TRV045**: A Novel S1P1 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**TRV045** is a novel, orally available, selective sphingosine-1-phosphate subtype 1 (S1P1) receptor modulator currently under investigation for the treatment of neuropathic pain and epilepsy.[1][2][3][4][5] Developed by Trevena, Inc., this new molecular entity has demonstrated promising preclinical and Phase 1 clinical data, suggesting a unique mechanism of action that differentiates it from other S1P receptor modulators.[6] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and a summary of the key experimental findings for **TRV045**.

## Chemical Structure and Physicochemical Properties

**TRV045** is a small molecule designed for high selectivity to the S1P1 receptor.[3] Its chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>18</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	[7]
Molecular Weight	338.36 g/mol	[7]
CAS Number	2223591-38-0	[7]

Chemical Structure:

 TRV045 Chemical Structure

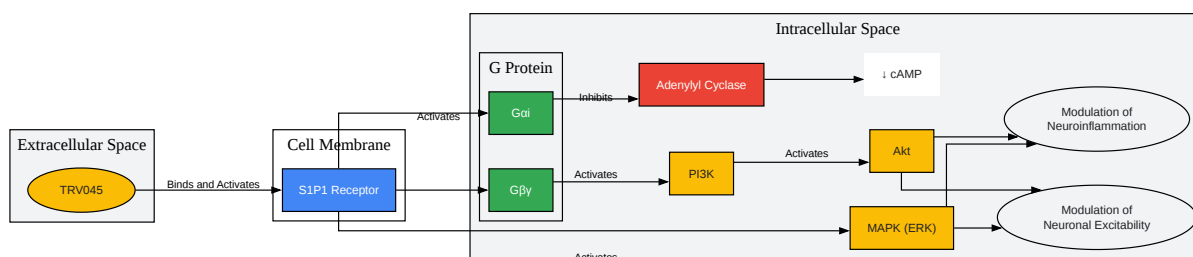
(Image credit: MedChemExpress. A visual representation of the chemical structure of **TRV045**.)

## Mechanism of Action and Signaling Pathway

**TRV045** is a selective agonist of the sphingosine-1-phosphate subtype 1 (S1P1) receptor.[7] S1P receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the central nervous system (CNS) by modulating neurotransmission and membrane excitability.[3][4] The S1P1 receptor is expressed on various cell types in the CNS, including neurons and astrocytes.[8]

Upon binding of **TRV045**, the S1P1 receptor primarily couples to the G $\alpha$ i subunit of the heterotrimeric G protein. This interaction initiates a downstream signaling cascade that is central to the therapeutic effects of **TRV045**. A key aspect of **TRV045**'s mechanism is its ability to provide sustained S1P1R agonism without causing receptor desensitization or a reduction in receptor protein levels, a common issue with other S1P modulators like fingolimod.

The signaling pathway initiated by **TRV045** at the S1P1 receptor involves several key steps that ultimately modulate neuronal activity and neuroinflammation.



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## TRV045's Proposed S1P1 Receptor Signaling Pathway.

# Preclinical and Clinical Data

**TRV045** has undergone several preclinical and clinical studies to evaluate its efficacy, safety, and mechanism of action.

## Preclinical Studies

Preclinical studies have been conducted in various animal models of neuropathic pain and epilepsy.

### Key Findings:

- **Neuropathic Pain:** In models of diabetic peripheral neuropathy and chemotherapy-induced peripheral neuropathy, **TRV045** reversed thermal hyperalgesia.<sup>[3][4][5]</sup> In a mouse model of chemotherapy-induced peripheral neuropathy, orally administered **TRV045** (at 3 mg/kg and 10 mg/kg) produced a statistically significant, dose-related reduction in mechanical and cold stimulus-evoked nociception.
- **Epilepsy:** In the intravenous Pentylentetrazol (ivPTZ) seizure threshold test in mice, a 30mg/kg dose of **TRV045** significantly increased the time to the first myoclonic twitch (31.6 seconds for **TRV045** vs. 26.0 seconds for vehicle;  $p=0.02$ ) and increased the time to generalized clonus (33.9 seconds for **TRV045** vs. 28.7 seconds for vehicle;  $p=0.056$ ). Dose-dependent seizure protection was also observed in the maximal electroshock (MES) model in rats.
- **Differentiated Mechanism:** Unlike the S1P modulator fingolimod, which led to an approximate 30% reduction in S1P1R protein in the spinal cord and functional desensitization after repeated administration, **TRV045** did not cause S1P1R protein reduction or functional desensitization. This suggests that **TRV045**'s therapeutic effects are mediated through sustained agonism.
- **Anti-Inflammatory Effects:** A nonclinical study on primary astrocytes derived from mouse brains showed that **TRV045** has a potential anti-inflammatory effect, suggesting a possible disease-modifying role.<sup>[3]</sup>

### Summary of Preclinical Efficacy Data:

Model	Species	Doses	Key Outcome
Diabetic Peripheral Neuropathy	Rodent	Not specified	Reversal of thermal hyperalgesia
Chemotherapy-Induced Peripheral Neuropathy	Mouse	1, 3, 10 mg/kg (oral)	Dose-dependent reduction in mechanical and cold allodynia
ivPTZ Seizure Threshold	Mouse	30 mg/kg	Significant delay in onset of myoclonic twitches and generalized clonus
Maximal Electroshock (MES)	Rat	Not specified	Dose-dependent seizure protection

## Clinical Studies

**TRV045** has completed a 3-part Phase 1 study in healthy volunteers and two proof-of-concept (POC) studies.[\[3\]](#)

### Phase 1 Study:

This randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and pharmacokinetics of **TRV045** in healthy volunteers. The study included single ascending doses (up to 200mg) and an assessment of food effect.[\[3\]](#)

### Proof-of-Concept (POC) Studies:

- Capsaicin-Induced Neuropathic Pain Model: This study demonstrated a statistically significant, dose-dependent analgesic effect of **TRV045**.[\[9\]](#)
- Transcranial Magnetic Stimulation (TMS) Study: This study provided statistically significant evidence of CNS activity of **TRV045**, as measured by EEG power spectral analysis.[\[10\]](#)

### Safety and Tolerability:

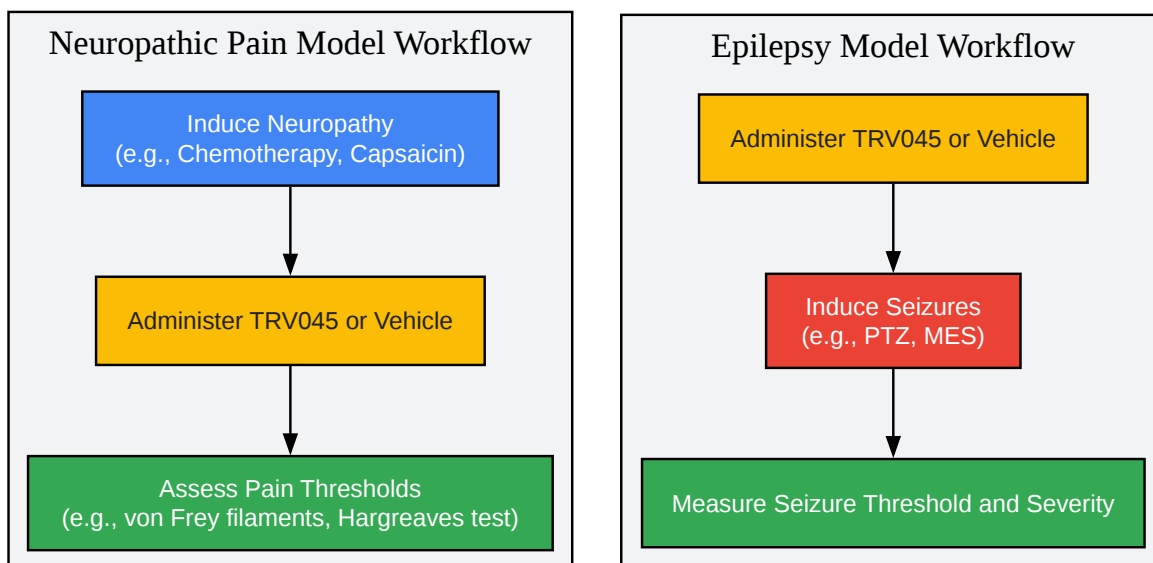
Across the clinical studies, **TRV045** was generally well-tolerated.

Adverse Events	Frequency/Details
Most Common	Headache, somnolence, dizziness, and fatigue
Serious Adverse Events	None reported
Events of Special Interest	No lymphopenia, cardiac, pulmonary, or ophthalmologic adverse events reported

## Experimental Protocols

Detailed experimental protocols for the studies cited are proprietary to Trevena and their collaborators. However, based on public disclosures, the following provides an overview of the methodologies used.

## Experimental Workflow for Preclinical Neuropathic Pain and Epilepsy Models



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Generalized workflows for preclinical pain and epilepsy models.

- **S1P1R Functional Desensitization Assay:** This was measured by S1P1R-stimulated [<sup>35</sup>S]GTPγS binding in membrane homogenates of spinal cord prepared from drug-treated mice.
- **S1P1R Protein Expression:** This was measured by Western immunoblotting.
- **Capsaicin-Induced Neuropathic Pain Model:** This is a validated model of neuropathic pain where topical capsaicin is applied to induce mechanical allodynia, which is then assessed using von Frey hair filaments.
- **Intravenous Pentylentetrazol (ivPTZ) Seizure Threshold Test:** This is a standard preclinical model to assess the anticonvulsant properties of a compound by measuring the latency to seizure onset after PTZ infusion.
- **Maximal Electroshock (MES) Model:** This model is used to identify compounds that prevent seizure spread.
- **Transcranial Magnetic Stimulation (TMS) with EEG/EMG:** This non-invasive technique is used to assess cortical excitability and CNS target engagement in human subjects.

## Conclusion

**TRV045** is a promising, selective S1P1 receptor modulator with a differentiated mechanism of action that may offer a new therapeutic option for neuropathic pain and epilepsy. Its ability to provide sustained S1P1 receptor agonism without causing receptor desensitization or downregulation, combined with a favorable safety profile that avoids common side effects of other S1P modulators like lymphopenia, makes it a compelling candidate for further development. The data gathered from preclinical and early clinical studies provide a strong rationale for continued investigation into the therapeutic potential of **TRV045** in CNS disorders.

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